molecular formula C42H36CaO20 B3427834 Sennosides CAS No. 62211-03-4

Sennosides

Cat. No.: B3427834
CAS No.: 62211-03-4
M. Wt: 900.8 g/mol
InChI Key: JQVYZJIFFAHQKX-ZAULLPPESA-L
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Description

Sennosides are used to treat constipation and may also be used to clean out the intestines before a bowel examination or surgery . They are known as stimulant laxatives and work by keeping water in the intestines, which causes movement of the intestines .


Synthesis Analysis

The total amount of the value-determining dianthranoids in this compound was quantified using band-selective HSQC and the cross correlations of the characteristic 10–10’ bonds .


Molecular Structure Analysis

A two-dimensional qNMR method was established for the determination of this compound . The method was not only fast but also specific and stability indicating .


Physical and Chemical Properties Analysis

Sennoside A has some physicochemical properties of LogP: 1.88, molecular formula: C42H38O20, molecular weight: 862.7, melting point: 200–203°C, sparingly soluble in MeOH, insoluble in water, and low bioavailability .

Scientific Research Applications

Toxicology and Safety Profile

Research has critically evaluated the safety profile of sennosides, addressing concerns related to their chronic use, genotoxicity, and carcinogenicity. One study highlighted the low toxicity of this compound in rats and classified their genotoxic activity as weak, establishing that there is no convincing evidence linking chronic use of senna extracts to gastrointestinal tumors, colorectal cancer, or significant genotoxic risk in patients (Morales et al., 2009).

Mechanism of Action

Understanding the mechanism of action of this compound has been a significant area of research. Studies suggest that this compound exert their laxative effect through the active metabolite rhein anthrone, which interacts with immune cells in the colon. This interaction underpins the laxative activity, providing a basis for the therapeutic use of this compound (Lemli, 1995).

Quality Assurance and Pharmacopeia Standards

Comparative studies have reviewed and analyzed the acceptance criteria for senna and its preparations across different pharmacopeias. This research aimed to ensure the quality and safety of senna products by comparing specifications, identification tests, and contamination tests for senna parts and preparations, suggesting an approach for extracting relevant data to prepare licensed herbal products (Khodaie et al., 2021).

Genus Senna: Traditional Uses, Phytochemistry, and Pharmacology

A comprehensive review of the genus Senna within the family of Fabaceae has been conducted to explore its traditional uses, botany, phytochemistry, pharmacology, and toxicology. This review highlights the antimicrobial, anti-inflammatory, antidiabetic, and other pharmacological activities of Senna species, underlining the importance of further research to identify active metabolites responsible for these effects (Oladeji et al., 2021).

Mechanism of Action

Target of Action

Sennosides, also known as senna glycosides, are primarily targeted towards the cells in the intestines . The primary targets of this compound are the intestinal cells, specifically the cells lining the colon . These cells play a crucial role in the absorption and secretion of fluids and electrolytes, which are essential for the formation and movement of feces .

Mode of Action

This compound A and B, the main components of senna, are metabolized by gut bacteria into an active metabolite called rheinanthrone . Rheinanthrone appears to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction stimulates the cells in the intestines, causing contractions and an influx of water, which facilitates bowel movement .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic compounds in organisms. This compound, being a class of natural anthraquinone derivative and dimeric glycosides, are synthesized via the shikimate and terpenoid biosynthetic pathways .

Pharmacokinetics

This compound are taken orally or via the rectum . They typically begin working within minutes when given by rectum and within twelve hours when given by mouth . The onset of action and the duration of effect depend on the route of administration . The metabolites of this compound are excreted in the feces via bile .

Result of Action

The primary result of the action of this compound is the relief of constipation . By stimulating intestinal cells and increasing fluid secretion, this compound promote bowel regularity and alleviate constipation . They also reduce the passage time of luminal contents and the absorption of water, hence resulting in softer and more frequent stools .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract. The presence of gut bacteria is crucial for the metabolism of this compound into their active form . Therefore, factors that alter the gut microbiota, such as diet, medication, and disease, can potentially affect the efficacy of this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sennosides involves the condensation of glucose and rhein to form the aglycone, followed by glycosylation with glucose to form the final product.", "Starting Materials": [ "Glucose", "Rhein" ], "Reaction": [ "Condensation of glucose and rhein to form the aglycone", "Glycosylation of the aglycone with glucose to form Sennosides" ] }

Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen.

CAS No.

62211-03-4

Molecular Formula

C42H36CaO20

Molecular Weight

900.8 g/mol

IUPAC Name

calcium;3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate

InChI

InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-;/m1./s1

InChI Key

JQVYZJIFFAHQKX-ZAULLPPESA-L

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2]

SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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